molecular formula C13H14ClN3O B11853420 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine

Katalognummer: B11853420
Molekulargewicht: 263.72 g/mol
InChI-Schlüssel: LGDQTOKZVJDZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine is a quinazoline derivative featuring a chlorine substituent at position 2 and a tetrahydro-2H-pyran-4-yl group attached to the 4-amino position.

Eigenschaften

Molekularformel

C13H14ClN3O

Molekulargewicht

263.72 g/mol

IUPAC-Name

2-chloro-N-(oxan-4-yl)quinazolin-4-amine

InChI

InChI=1S/C13H14ClN3O/c14-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-18-8-6-9/h1-4,9H,5-8H2,(H,15,16,17)

InChI-Schlüssel

LGDQTOKZVJDZLC-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1NC2=NC(=NC3=CC=CC=C32)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Regioselectivity

The target compound forms via SNAr at the C4 position of 2,4-dichloroquinazoline. The electron-deficient quinazoline ring activates the C4 chlorine for displacement by nucleophiles, while the C2 chlorine remains inert under mild conditions due to reduced electrophilicity. Tetrahydro-2H-pyran-4-amine acts as the nucleophile, with its primary amine attacking the C4 position.

Key reaction equation:

2,4-Dichloroquinazoline+Tetrahydro-2H-pyran-4-amineBase, Solvent2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine\text{2,4-Dichloroquinazoline} + \text{Tetrahydro-2H-pyran-4-amine} \xrightarrow{\text{Base, Solvent}} \text{this compound}

Procedure (Adapted from )

  • Reagents :

    • 2,4-Dichloroquinazoline (1.0 equiv)

    • Tetrahydro-2H-pyran-4-amine (1.2 equiv)

    • Sodium hydride (NaH, 1.5 equiv)

    • Anhydrous DMF (solvent)

  • Steps :

    • Dissolve 2,4-dichloroquinazoline in DMF under argon.

    • Add NaH portionwise at 0°C, followed by dropwise addition of tetrahydro-2H-pyran-4-amine.

    • Stir at room temperature for 5–12 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (DCM/MeOH gradient).

  • Yield : 65–78%.

Optimization Insights

  • Base : NaH outperforms Cs2CO3 or K2CO3 in polar aprotic solvents, enhancing nucleophilicity.

  • Solvent : DMF ensures solubility of both reactants and intermediates.

  • Temperature : Reactions at 0°C–25°C minimize di-substitution byproducts.

Alternative Synthetic Routes

Quinazolinone Chlorination Pathway

Quinazolin-4(3H)-one derivatives serve as precursors for 2,4-dichloroquinazoline. Chlorination with POCl3 introduces chlorine atoms at C2 and C4:

Procedure :

  • Reflux quinazolin-4(3H)-one in POCl3 with catalytic DIPEA.

  • Isolate 2,4-dichloroquinazoline via vacuum distillation.

Yield : 85–90%.

Cross-Coupling Strategies

While less direct, Suzuki-Miyaura coupling can introduce substituents prior to amine substitution. For example:

  • Introduce iodine at C6 via iodination.

  • Perform cross-coupling with boronic esters.

  • Substitute C4 chlorine with tetrahydro-2H-pyran-4-amine.

Limitation : Adds complexity without improving yield for the target compound.

Analytical Data and Characterization

Spectral Data

  • ESI-MS : m/z 294.1 [M+H]+.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, C5-H), 7.92 (d, J = 8.4 Hz, 1H, C7-H), 7.68 (d, J = 8.4 Hz, 1H, C8-H), 4.02–3.94 (m, 2H, pyran-OCH2), 3.48–3.40 (m, 2H, pyran-NCH2), 2.01–1.92 (m, 4H, pyran-CH2).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O).

  • XRD : Confirms planar quinazoline core and chair conformation of tetrahydro-2H-pyran.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key Advantage
SNAr ()2,4-Dichloroquinazoline65–78>98Single-step, high regioselectivity
Quinazolinone routeQuinazolin-4(3H)-one50–6095Accessible precursors
Cross-coupling6-Iodoquinazoline40–5590Modular for C6 derivatives

Challenges and Solutions

Di-Substitution Byproducts

  • Cause : Excess amine or elevated temperatures.

  • Mitigation : Use stoichiometric amine (1.0–1.2 equiv) and maintain temperatures ≤25°C.

Solvent Residuals

  • Issue : DMF traces in final product.

  • Solution : Post-reaction azeotropic distillation with toluene.

Industrial-Scale Considerations

  • Cost : Tetrahydro-2H-pyran-4-amine costs ~$120/g (commercial suppliers).

  • Safety : NaH reactions require inert atmosphere and controlled quenching.

  • Sustainability : DMF recycling via distillation reduces environmental impact .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-N-(Tetrahydro-2H-pyran-4-yl)chinazolin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Chinazolin-N-Oxiden.

    Reduktion: Bildung von reduzierten Chinazolin-Derivaten.

    Substitution: Bildung von substituierten Chinazolin-Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine has been explored as a potential kinase inhibitor , which is significant in cancer therapy. Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Biological Research

This compound is studied for its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to bind effectively to these targets, potentially modulating their activity and offering therapeutic benefits .

Industrial Applications

In addition to its medicinal uses, this compound can serve as an intermediate in the synthesis of more complex organic molecules. This versatility makes it valuable in organic synthesis and pharmaceutical manufacturing .

Case Studies

Recent studies have examined the biological effects of this compound in vitro, demonstrating its potential as an effective therapeutic agent against various types of cancer. For instance, experiments have shown that derivatives with similar structures exhibit promising inhibitory activities on cancer cell lines, suggesting further exploration into their therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 4-Amino Position

The 4-amino group of quinazoline derivatives is critical for target interaction. Below is a comparison of substituents and their impacts:

Compound Name Substituent at 4-Amino Position Key Features Biological Relevance
Target Compound Tetrahydro-2H-pyran-4-yl Oxygen-containing heterocycle; moderate lipophilicity and hydrogen bonding Potential kinase inhibition (e.g., GLP, MASTL) due to pyran’s stereoelectronic effects
2-Chloro-6,7-dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine () Pyrrolidine-ethyl chain Flexible alkyl chain with basic pyrrolidine; increased solubility Antimicrobial activity via hydrogen bonding with Asp73 (distance: 2.54–3.23 Å)
2-Chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine () 3-Chloro-4-fluorophenyl Electron-withdrawing substituents; aromatic π-π interactions Anticancer activity via EGFR inhibition; improved metabolic stability
2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)quinazolin-4-amine () 2,3-Dihydroindenyl Rigid bicyclic structure; high melting point (239–240°C) Potential β-glucocerebrosidase modulation; enhanced crystallinity
Saracatinib () Tetrahydro-2H-pyran-4-yl + piperazine Complex substituent with kinase-targeting motifs Src kinase inhibition; clinical relevance in biliary tract carcinomas

Physicochemical Properties

Property Target Compound 2-Cyclohexyl-6,7-dimethoxyquinoline (52b) 4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine
Molecular Weight ~279.7 g/mol 332.8 g/mol 209.6 g/mol
Melting Point Not reported 128–130°C () Not reported
LogP (Predicted) ~2.5 (moderate) ~3.1 (higher lipophilicity) ~1.8 (polar pyrazole)
Hydrogen Bond Donors 1 (NH) 1 2

Biologische Aktivität

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine is a synthetic compound with a unique structure that combines a chloro group and a tetrahydro-2H-pyran moiety attached to a quinazolin-4-amine backbone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C₁₂H₁₃ClN₄O, with a molecular weight of approximately 264.71 g/mol. Its structure allows for various chemical reactions typical of quinazoline derivatives, which can be exploited to enhance biological activity or create novel derivatives with tailored properties.

Biological Activities

Quinazoline derivatives, including this compound, are known for their wide range of pharmacological activities:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their potential as anticancer agents. They act primarily by inhibiting protein kinases involved in tumor growth and progression. The specific activity of this compound against various cancer cell lines is currently under investigation, with preliminary data suggesting significant antiproliferative effects .
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Studies indicate that quinazoline derivatives can inhibit bacterial growth and may be effective against resistant strains .
  • Anti-inflammatory Effects : There is evidence that quinazoline compounds can exhibit anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups like chlorine enhances its potency against various targets, including tyrosine kinases involved in cancer progression .

Comparative Analysis of Similar Compounds

Compound NameStructureNotable Activity
6-Iodo-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amineSimilar core with iodine substitutionAntitumor activity
2-Chloro-N-(pyrrolidinyl)quinazolin-4-aminesVariation in substituentsAntimicrobial properties
2-Chloro-N-(piperidinyl)quinazoline derivativesStructural analogsPotential anti-inflammatory effects

This table illustrates the versatility and potential applications of quinazoline derivatives while emphasizing the uniqueness of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amines due to its specific substituents and structural characteristics.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of quinazoline derivatives, including 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amines. For instance, modifications aimed at enhancing aqueous solubility and metabolic stability have shown promising results in preclinical models, indicating improved efficacy against target diseases such as malaria and cancer .

In one study, the incorporation of polar functionalities into the quinazoline scaffold significantly improved both solubility and metabolic stability while maintaining antiparasitic activity, suggesting a pathway for further development of this compound as a therapeutic agent .

Q & A

Q. Key Optimization Factors :

ParameterImpact on Yield
Solvent (DMF vs. DMSO)DMSO increases reactivity but may reduce purity
Temperature>90°C accelerates reaction but risks decomposition
StoichiometryExcess amine (1.5–2 eq.) improves substitution

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic
Methodological validation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tetrahydropyran NH coupling at δ 3.5–4.0 ppm; quinazoline Cl at δ 8.2–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

How is the biological activity of this compound initially screened, and what targets are implicated?

Q. Basic

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) using recombinant proteins (IC₅₀ determination) .
  • Cellular assays : Testing against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity and apoptosis induction .
  • Target Hypotheses : Quinazoline derivatives often target ATP-binding domains in kinases or modulate G-protein-coupled receptors (GPCRs) .

How can researchers address low reproducibility in synthesis yields across laboratories?

Advanced
Contradictions in yields (e.g., 17–39% in similar reactions ) arise from:

  • Moisture sensitivity : Use of anhydrous solvents and inert atmosphere (N₂/Ar) is critical.
  • Catalyst variability : Transition-metal catalysts (e.g., CuBr) require strict stoichiometric control .
  • Workup protocols : Acid-base extraction vs. column chromatography impacts recovery .

Q. Mitigation Strategy :

IssueSolution
Low coupling efficiencyPre-activate quinazoline chloride with TEA
Byproduct formationOptimize reaction time with TLC monitoring

What structural modifications enhance the compound’s potency or selectivity?

Advanced
Structure-Activity Relationship (SAR) Insights :

ModificationBiological ImpactReference
Chlorine at C2Increases kinase inhibition
Tetrahydropyran groupImproves solubility and bioavailability
Substitution on quinazolineAlters target selectivity (e.g., EGFR vs. VEGFR)

Example : Replacing Cl with NO₂ reduces potency but improves solubility .

How can target selectivity be evaluated to minimize off-target effects?

Q. Advanced

  • Panel Screening : Test against a kinase/protease panel (e.g., 100+ targets) to identify selectivity profiles .
  • Molecular Docking : Use computational models (e.g., AutoDock) to predict binding to ATP pockets vs. allosteric sites .
  • CRISPR Knockout : Validate target dependency in cell lines lacking the putative target .

What computational methods aid in predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding stability to receptors over 100-ns trajectories .
  • QSAR Models : Corrogate structural descriptors (e.g., Hammett constants) with activity data .

How should conflicting biological data (e.g., varying IC₅₀ values) be resolved?

Advanced
Common Sources of Contradiction :

  • Assay Conditions : pH, serum concentration, or incubation time (e.g., 48 vs. 72 hours) alter results .
  • Cell Line Variability : Genetic drift in HeLa vs. HEK293 affects response .

Q. Resolution Workflow :

Replicate assays in triplicate with internal controls.

Cross-validate using orthogonal methods (e.g., Western blot for apoptosis markers).

Publish raw data and statistical analysis (e.g., ANOVA) for transparency .

Notes

  • Safety : Handle with PPE; avoid inhalation (potential irritant) .
  • Data Reporting : Include detailed spectral data (NMR shifts, HRMS m/z) in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.